4-((tert-Butyldimethylsilyl)oxy)-3-methylcyclohex-2-en-1-one
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Overview
Description
4-((tert-Butyldimethylsilyl)oxy)-3-methylcyclohex-2-en-1-one is an organic compound that features a cyclohexenone core substituted with a tert-butyldimethylsilyloxy group and a methyl group. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butyldimethylsilyl)oxy)-3-methylcyclohex-2-en-1-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature to yield the desired silyl ether .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar protection strategies with TBDMS-Cl and appropriate bases under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butyldimethylsilyl)oxy)-3-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to form corresponding ketones or alcohols.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the silyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3 in solvents like dichloromethane (CH2Cl2).
Reduction: LiAlH4, NaBH4 in solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles like RLi, RMgX in the presence of bases like LDA or t-BuOK.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
4-((tert-Butyldimethylsilyl)oxy)-3-methylcyclohex-2-en-1-one is utilized in several scientific research applications:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)-3-methylcyclohex-2-en-1-one primarily involves the protection of hydroxyl groups. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This protection is crucial in multi-step organic syntheses, allowing for selective reactions at other functional groups .
Comparison with Similar Compounds
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: Similar in structure but with an acetaldehyde moiety instead of a cyclohexenone core.
4-((tert-Butyldimethylsilyl)oxy)methyl)aniline: Contains an aniline group instead of a cyclohexenone core.
4-((tert-Butyldimethylsilyl)oxy)benzaldehyde: Features a benzaldehyde group instead of a cyclohexenone core.
Uniqueness
4-((tert-Butyldimethylsilyl)oxy)-3-methylcyclohex-2-en-1-one is unique due to its cyclohexenone core, which imparts distinct reactivity and stability compared to other silyl-protected compounds. This uniqueness makes it valuable in specific synthetic applications where selective protection and reactivity are required.
Properties
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-3-methylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2Si/c1-10-9-11(14)7-8-12(10)15-16(5,6)13(2,3)4/h9,12H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KULLMVZATQYVNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CCC1O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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